3-(4-Aminophenyl)quinoxaline-5-carboxamide
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Overview
Description
3-(4-aminophenyl)quinoxaline-5-carboxamide is a nitrogen-containing heterocyclic compound. Quinoxalines, the class of compounds to which it belongs, are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)quinoxaline-5-carboxamide typically begins with commercially available 2,3-diamino benzoate . The synthetic protocol involves multiple steps:
Condensation Reaction: The starting material, 2,3-diamino benzoate, undergoes a condensation reaction with oxalic acid monohydrate at 140°C to form methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.
Chlorination: The intermediate product is then chlorinated using thionyl chloride (SOCl2) to yield a dichloro compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale, cost-effectiveness, and environmental considerations. Green chemistry principles, such as the use of microwave-assisted synthesis and eco-friendly solvents like water-PEG and water-ethanol mixtures, are often employed .
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)quinoxaline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activities.
Substitution: Substitution reactions, particularly at the amino group, can yield a wide range of derivatives with diverse biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, such as quinoxaline N-oxides, reduced quinoxalines, and substituted quinoxalines .
Scientific Research Applications
3-(4-aminophenyl)quinoxaline-5-carboxamide has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)quinoxaline-5-carboxamide involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial growth by interfering with DNA synthesis and repair mechanisms.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Known for its antimicrobial and anticancer properties.
Phthalazine: Exhibits a range of pharmacological activities, including antibacterial and anticancer effects.
Uniqueness
3-(4-aminophenyl)quinoxaline-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical modifications allows for the synthesis of a wide range of derivatives with tailored pharmacological properties .
Properties
Molecular Formula |
C15H12N4O |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(4-aminophenyl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C15H12N4O/c16-10-6-4-9(5-7-10)13-8-18-12-3-1-2-11(15(17)20)14(12)19-13/h1-8H,16H2,(H2,17,20) |
InChI Key |
JCXJUCVUESBKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)N)C(=O)N |
Origin of Product |
United States |
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